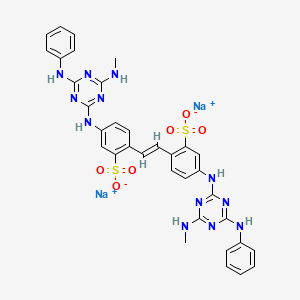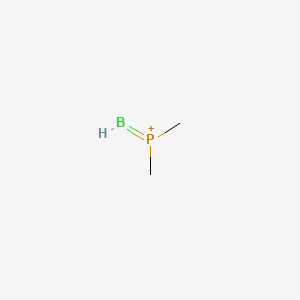
4,4'-Imino-bis-(1-methyl)pyridinium diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Imino-bis-(1-methyl)pyridinium diiodide is a quaternary ammonium compound known for its unique chemical properties and applications This compound is characterized by the presence of two pyridinium rings connected by an imino group, with each pyridinium ring bearing a methyl group The diiodide counterions balance the positive charges on the pyridinium nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Imino-bis-(1-methyl)pyridinium diiodide typically involves the reaction of 4,4’-Imino-bis-(1-methyl)pyridine with iodine. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under controlled temperature and pressure conditions. The reaction proceeds via the formation of an intermediate, which subsequently reacts with iodine to form the final product.
Industrial Production Methods
Industrial production of 4,4’-Imino-bis-(1-methyl)pyridinium diiodide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
4,4’-Imino-bis-(1-methyl)pyridinium diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations.
Reduction: It can be reduced in aqueous solutions to form radical cations at specific potentials.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Radical cations are the major products.
Reduction: Radical cations are also formed during reduction.
Substitution: The major products depend on the nucleophile used, resulting in various substituted pyridinium compounds.
科学研究应用
4,4’-Imino-bis-(1-methyl)pyridinium diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: It is being investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4,4’-Imino-bis-(1-methyl)pyridinium diiodide involves its interaction with molecular targets, such as enzymes and cellular membranes. The compound can disrupt cellular processes by interfering with enzyme activity or membrane integrity. The pathways involved include oxidative stress and disruption of electron transport chains.
相似化合物的比较
Similar Compounds
- 4,4’-Imino-bis-(1-methyl)pyridinium dichloride
- 4,4’-Imino-bis-(1-methyl)pyridinium dibromide
- 4,4’-Imino-bis-(1-methyl)pyridinium difluoride
Uniqueness
4,4’-Imino-bis-(1-methyl)pyridinium diiodide is unique due to its specific counterions (iodide), which confer distinct chemical and physical properties compared to its analogs with different halide counterions. The iodide ions can influence the compound’s solubility, reactivity, and biological activity, making it suitable for specific applications where other halide analogs may not be as effective.
属性
分子式 |
C12H15I2N3 |
|---|---|
分子量 |
455.08 g/mol |
IUPAC 名称 |
1-methyl-N-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium-4-amine;diiodide |
InChI |
InChI=1S/C12H14N3.2HI/c1-14-7-3-11(4-8-14)13-12-5-9-15(2)10-6-12;;/h3-10H,1-2H3;2*1H/q+1;;/p-1 |
InChI 键 |
UGWWSFYNOMKPLO-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=CC=C(C=C1)NC2=CC=[N+](C=C2)C.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


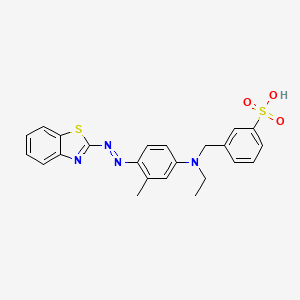
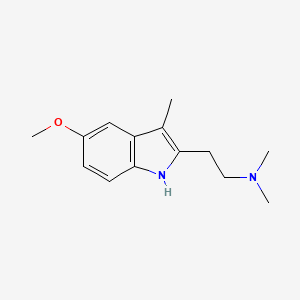
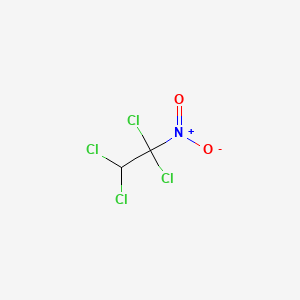

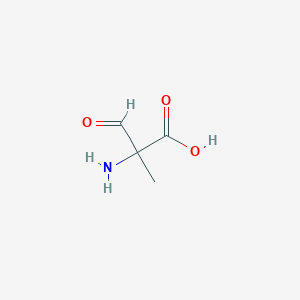

![Bis-[3-isopropyl-4-methoxyphenyl]iodonium](/img/structure/B13747473.png)


